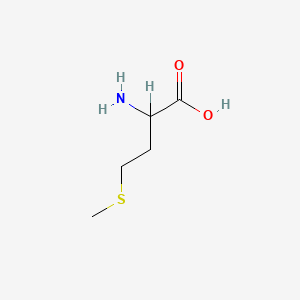

(+-)-Methionine

説明

A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.

DL-Methionine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

A preparation of METHIONINE that includes a mixture of D-methionine and L-methionine isomers.

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 |

Source

|

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma |

Source

|

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) |

Source

|

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 |

Source

|

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] |

Source

|

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 |

Source

|

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C |

Source

|

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of Racemic Methionine

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. While L-methionine is the biologically active enantiomer, the racemic mixture, DL-methionine, is of significant industrial and laboratory importance, primarily serving as a nutritional supplement in animal feed.[1][2] Its chemical synthesis is a cornerstone of industrial organic chemistry, with production capacities exceeding a million tons annually.[3] For laboratory use, understanding the synthetic pathways to racemic methionine is crucial for researchers in drug development, metabolic studies, and nutritional science.

This technical guide provides a comprehensive overview of the core chemical methods for synthesizing racemic methionine, focusing on protocols adaptable for a laboratory setting. The primary routes discussed are the Strecker synthesis and the Bucherer-Bergs synthesis, both of which typically begin with the formation of 3-(methylthio)propionaldehyde, commonly known as methional.[4][5] This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the chemical workflows and pathways using diagrams.

Core Synthetic Pathways

The industrial and laboratory synthesis of DL-methionine predominantly begins with two key raw materials: acrolein and methyl mercaptan. These react to form the intermediate aldehyde, methional. From this intermediate, two classical methods are primarily employed to introduce the amino and carboxyl functionalities required to form the amino acid.

-

Strecker Synthesis : This method involves the reaction of an aldehyde (methional) with ammonia and cyanide. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid.

-

Bucherer-Bergs Synthesis : This is a multi-component reaction that synthesizes 5-substituted hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. In the context of methionine synthesis, methional is converted to 5-(2-(methylthio)ethyl)hydantoin. This hydantoin intermediate is then hydrolyzed to afford DL-methionine. This route is often favored in industrial processes.

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the key components and typical conditions for the synthesis of racemic methionine via the common hydantoin route.

Table 1: Starting Materials and Reagents for DL-Methionine Synthesis

| Step | Reactant/Reagent | Chemical Formula | Role |

| 1. Methional Synthesis | Acrolein | C₃H₄O | Aldehyde precursor |

| Methyl Mercaptan | CH₄S | Sulfur source | |

| Triethylamine (or other base) | (C₂H₅)₃N | Catalyst | |

| 2. Hydantoin Formation | 3-(Methylthio)propionaldehyde (Methional) | C₄H₈OS | Aldehyde intermediate |

| Hydrogen Cyanide (or NaCN/KCN) | HCN | Cyanide source | |

| Ammonium Carbonate | (NH₄)₂CO₃ | Ammonia and CO₂ source | |

| Methanol/Water | CH₃OH / H₂O | Solvent | |

| 3. Hydrolysis | 5-(2-(methylthio)ethyl)hydantoin | C₆H₁₀N₂O₂S | Intermediate |

| Sodium Hydroxide (or other base) | NaOH | Hydrolysis agent | |

| Hydrochloric Acid (or other acid) | HCl | Neutralization/Precipitation |

Table 2: Typical Reaction Parameters for DL-Methionine Synthesis (Hydantoin Route)

| Step | Parameter | Value/Condition | Notes |

| 1. Methional Synthesis | Temperature | < 30°C | The reaction is exothermic and requires cooling to minimize side reactions like acrolein polymerization. |

| 2. Hydantoin Formation | Temperature | 80 - 110°C | Higher temperatures are used to drive the reaction in a sealed vessel. |

| Pressure | 400 - 500 kPa | Performed in an autoclave or sealed reactor to contain volatile components. | |

| Time | 1.5 - 2 hours | Typical batch reaction time for completion. | |

| 3. Hydrolysis | Temperature | 160 - 180°C | Elevated temperature under pressure is required for ring-opening. |

| pH | > 12 (initially) | Strong alkaline conditions are necessary for the hydrolysis of the hydantoin ring. | |

| Time | 1 - 2 hours | Sufficient time for complete conversion to the methionine salt. | |

| 4. Precipitation | pH | ~2.2 | Acidification to the isoelectric point of methionine to ensure complete precipitation. |

| Overall Yield | Yield | 80 - 90% | Reported yields based on the starting aldehyde can be high in optimized processes. |

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory synthesis of racemic methionine via the Bucherer-Bergs (hydantoin) pathway.

Protocol 1: Synthesis of 3-(methylthio)propionaldehyde (Methional)

-

Setup : To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl mercaptan (7.2 g, 0.15 mol) dissolved in 50 mL of toluene. Cool the flask in an ice-water bath to 0-5°C.

-

Reaction : Slowly add acrolein (8.4 g, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

-

Catalysis : After the acrolein addition is complete, add a catalytic amount of triethylamine (0.5 mL).

-

Stirring : Allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, wash the mixture with 50 mL of dilute hydrochloric acid (1 M) to neutralize the catalyst, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude methional can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of 5-(2-(methylthio)ethyl)hydantoin

-

Setup : In a high-pressure Parr reactor or a similar autoclave, combine methional (10.4 g, 0.1 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.3 mol).

-

Solvent : Add a solvent mixture of 100 mL of 50% aqueous ethanol.

-

Reaction : Seal the reactor and heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 4-6 hours. The internal pressure will rise during the reaction.

-

Cooling & Isolation : After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure. A solid precipitate of the hydantoin should form upon cooling.

-

Purification : Filter the crude solid product and wash it with cold water. The 5-(2-(methylthio)ethyl)hydantoin can be further purified by recrystallization from an ethanol/water mixture to yield colorless crystals.

Protocol 3: Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to DL-Methionine

-

Setup : Place the synthesized 5-(2-(methylthio)ethyl)hydantoin (17.4 g, 0.1 mol) and a solution of sodium hydroxide (12 g, 0.3 mol) in 100 mL of water into a stainless-steel autoclave.

-

Hydrolysis : Seal the autoclave and heat to 160-180°C for 2 hours with stirring. This process hydrolyzes the hydantoin ring to form the sodium salt of methionine. During this step, ammonia and carbon dioxide are released, increasing the internal pressure.

-

Cooling & Neutralization : Cool the reactor to room temperature. Transfer the resulting solution of sodium methioninate to a beaker and cool in an ice bath.

-

Precipitation : Slowly add concentrated hydrochloric acid (approx. 25 mL) with vigorous stirring while monitoring the pH. Continue adding acid until the pH of the solution reaches approximately 2.2, which is near the isoelectric point of methionine.

-

Isolation : A white precipitate of DL-methionine will form. Allow the mixture to stand in the cold for at least 1 hour to ensure complete precipitation.

-

Purification : Collect the solid DL-methionine by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven. The yield of pure DL-methionine should be in the range of 80-90% based on the hydantoin.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental logic.

Caption: Overall workflow for the synthesis of DL-Methionine.

References

biological significance of D- and L-methionine enantiomers

An In-depth Technical Guide on the Biological Significance of D- and L-Methionine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers, or enantiomers: D-methionine and L-methionine. While L-methionine is the biologically active form predominantly utilized in protein synthesis and a vast array of metabolic processes, D-methionine exhibits unique physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the core biological significance of both enantiomers, detailing their distinct metabolic fates, physiological roles, and pharmacological applications. This document summarizes key quantitative data in structured tables, outlines experimental methodologies from pivotal studies, and presents visual diagrams of crucial pathways and workflows to facilitate a deeper understanding for research, scientific, and drug development professionals.

Introduction

L-methionine is a fundamental component of proteins and serves as a critical precursor for essential molecules such as S-adenosylmethionine (SAM), the primary methyl group donor in the body.[1][2] Its metabolic pathways are central to cellular function, influencing everything from gene expression to antioxidant defense.[3][4] In contrast, D-methionine is not directly incorporated into proteins in mammals but can be converted into its L-isomer.[5] This conversion process, and the inherent properties of the D-enantiomer itself, have opened avenues for its investigation as a selective protective agent in various clinical contexts. This guide will delve into the nuanced differences between these two enantiomers, providing a detailed examination of their biological importance.

Metabolism of L- and D-Methionine

The metabolic pathways of L- and D-methionine are distinct, with the former being directly integrated into central metabolic cycles and the latter requiring an initial conversion step.

L-Methionine Metabolism

L-methionine obtained from dietary sources is readily absorbed and enters a complex network of biochemical reactions. The principal pathways of L-methionine metabolism are the methionine cycle (or transmethylation pathway) and the transsulfuration pathway.

-

Methionine Cycle (Transmethylation): L-methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). SAM is the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for epigenetic regulation and cellular signaling. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to L-methionine to complete the cycle.

-

Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway, where it is irreversibly converted to cysteine. This pathway is essential for the synthesis of glutathione (GSH), a major endogenous antioxidant.

D-Methionine Metabolism

The primary metabolic fate of D-methionine in mammals is its conversion to L-methionine. This is a two-step enzymatic process primarily occurring in the liver and kidneys.

-

Oxidative Deamination: D-methionine is first acted upon by D-amino acid oxidase (DAAO), a FAD-containing enzyme. This reaction converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOBA), along with the production of ammonia and hydrogen peroxide.

-

Transamination: MTOBA is then transaminated by a transaminase to form L-methionine, which can then enter the metabolic pathways described for the L-enantiomer.

The efficiency of this conversion can be a limiting factor in the nutritional value of D-methionine compared to L-methionine, and it is an energy-dependent process.

Physiological Roles and Biological Significance

The distinct metabolic pathways of D- and L-methionine underpin their different physiological roles.

L-Methionine: The Biologically Active Isomer

-

Protein Synthesis: As a proteinogenic amino acid, L-methionine is essential for the synthesis of all proteins.

-

Methylation Reactions: Through its conversion to SAM, L-methionine is fundamental for the methylation of a vast array of substrates, impacting gene expression, cell signaling, and metabolism.

-

Antioxidant Defense: The transsulfuration pathway, originating from L-methionine-derived homocysteine, leads to the production of cysteine and subsequently glutathione, a key molecule in protecting cells from oxidative damage.

-

Precursor to Other Biomolecules: L-methionine is a precursor for the synthesis of other important compounds such as taurine and polyamines.

D-Methionine: A Protective Agent

The therapeutic potential of D-methionine lies in its ability to selectively protect normal tissues from oxidative damage induced by certain therapies, without compromising the efficacy of the treatment against pathological cells like cancer cells.

-

Otoprotection and Nephroprotection: D-methionine has demonstrated significant protective effects against the ototoxicity and nephrotoxicity induced by the chemotherapeutic agent cisplatin.

-

Radioprotection: Studies have shown that D-methionine can mitigate radiation-induced oral mucositis. The proposed mechanism involves the selective protection of normal cells from radiation-induced mitochondrial membrane potential loss, a protection not extended to tumor cells.

-

Antioxidant Properties: D-methionine can act as a potent antioxidant, and its protective effects are often attributed to its ability to scavenge reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the properties and effects of D- and L-methionine.

Table 1: Pharmacokinetic and Excretion Parameters of Methionine Enantiomers in Humans

| Parameter | L-Methionine | D-Methionine | L-Methionine-dl-Sulfoxide | Reference |

| Peak Plasma Methionine (µmol/dL) | 9.8 ± 1.1 | 14.4 ± 2.3 | 5.2 ± 1.0 | |

| Urinary Methionine Excretion | Baseline | 20-fold higher than L-Met | Similar to L-Met |

Data from a study in normal adult humans administered equimolar doses (0.0605 mmol/kg body weight) of each compound.

Table 2: Protective Efficacy of D-Methionine Against Radiation-Induced Mucositis in a Murine Model

| Oral D-Met Dose (mg/kg) | Protection Factor | p-value | Reference |

| 200 | 1.6 | < 0.0003 | |

| 500 | 2.6 | < 0.0003 |

The protection factor represents the ratio of the radiation dose causing a specific level of mucositis in D-Met-treated mice to the dose causing the same level of mucositis in control mice.

Table 3: Bioavailability and Excretion of Methionine Sources

| Methionine Source | Excretion Rate (% of dose) | Relative Bioavailability (vs. L-Met) | Reference |

| L-Methionine | 2% | 100% | |

| DL-Methionine | 10% | 90.5% |

Data based on excretion rates of 14C-labeled methionine sources.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for understanding and potentially replicating the findings.

In Vitro Conversion of D-Methionine to L-Methionine

This protocol describes a four-enzyme cascade system to convert D-methionine to L-methionine.

-

Objective: To achieve complete conversion of D-methionine to L-methionine in a controlled in vitro system.

-

Materials:

-

D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae

-

Catalase

-

L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp.

-

Formate dehydrogenase (FDH) from Candida boidinii

-

D-methionine

-

NADH

-

Reaction buffer

-

-

Methodology:

-

Step 1: Oxidative Deamination:

-

Incubate D-methionine with D-AAO and catalase in the reaction buffer. D-AAO catalyzes the conversion of D-methionine to 2-oxo-4-methylthiobutyric acid. Catalase is added to degrade the hydrogen peroxide byproduct, preventing the decarboxylation of the α-keto acid.

-

-

Step 2: Reductive Amination and Cofactor Regeneration:

-

Introduce L-PheDH and FDH to the reaction mixture. L-PheDH catalyzes the conversion of 2-oxo-4-methylthiobutyric acid to L-methionine, utilizing NADH as a cofactor. FDH is included to regenerate NADH from NAD+, ensuring a continuous supply for the L-PheDH reaction.

-

-

Analysis:

-

Monitor the reaction progress by measuring the concentrations of D-methionine, L-methionine, and intermediate products using techniques such as High-Performance Liquid Chromatography (HPLC).

-

-

Assessment of D-Methionine's Protective Effect Against Cisplatin-Induced Ototoxicity in Rats

This protocol outlines an in vivo study to evaluate the otoprotective effects of D-methionine.

-

Objective: To determine if D-methionine can protect against hearing loss induced by cisplatin administration in a rat model.

-

Animal Model: Male Wistar rats.

-

Experimental Groups:

-

Untreated Control (saline administration)

-

Cisplatin-Treated Control (16 mg/kg cisplatin)

-

D-Met + Cisplatin (75 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

-

D-Met + Cisplatin (150 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

-

D-Met + Cisplatin (300 mg/kg D-Met 30 min prior to 16 mg/kg cisplatin)

-

-

Methodology:

-

Baseline Auditory Testing:

-

Measure baseline Auditory Brainstem Response (ABR) thresholds for clicks and tone bursts at various frequencies (e.g., 1, 4, 8, and 14 kHz) for all animals.

-

-

Drug Administration:

-

Administer D-methionine or saline orally, followed by intraperitoneal injection of cisplatin or saline according to the group assignments.

-

-

Follow-up Auditory Testing:

-

Repeat ABR threshold measurements 3 days after drug administration.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and prepare the cochleae for Scanning Electron Microscopy (SEM) to examine the outer hair cells for damage.

-

-

Data Analysis:

-

Compare the changes in ABR thresholds and the extent of outer hair cell damage between the different experimental groups to assess the protective effect of D-methionine.

-

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important metabolic pathways and experimental designs.

Caption: Metabolic fate of L-methionine.

Caption: Conversion of D-methionine to L-methionine.

Caption: Experimental workflow for otoprotection study.

Conclusion and Future Directions

The is a tale of two distinct yet interconnected molecules. L-methionine is indispensable for fundamental life processes, including protein synthesis and the regulation of cellular metabolism through methylation and antioxidant defense. D-methionine, while not directly utilized in these core pathways, possesses valuable pharmacological properties as a selective cytoprotective agent. Its ability to mitigate the toxic side effects of treatments like cisplatin and radiation, without compromising their therapeutic efficacy, makes it a compound of significant interest for further drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying the selective protective effects of D-methionine. A deeper understanding of its interaction with cellular stress response pathways and its potential modulation of signaling cascades could unveil novel therapeutic targets. Furthermore, optimizing the delivery and dosage of D-methionine to maximize its protective effects while ensuring safety will be crucial for its successful clinical translation. The continued exploration of the distinct biological roles of these enantiomers holds promise for advancing both our fundamental understanding of metabolism and the development of innovative therapeutic strategies.

References

- 1. ECMDB: L-Methionine (ECMDB00696) (M2MDB000175) [ecmdb.ca]

- 2. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepoultrysite.com [thepoultrysite.com]

The Discovery and Synthesis of DL-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and subsequent chemical synthesis of DL-methionine, a critical sulfur-containing essential amino acid. The following sections provide a detailed account of the key scientific milestones, experimental methodologies, and the nascent understanding of methionine's metabolic significance in the early 20th century.

Discovery and Structural Elucidation

The journey to understand methionine began in the early 1920s. In 1922, J. H. Mueller at Columbia University isolated a sulfur-containing amino acid from casein, although he initially proposed an incorrect molecular formula.[1] It was three years later, in 1925, that the Japanese researcher Odake corrected the formula and bestowed the name "methionine".[1] The definitive structural elucidation was achieved in 1928 by George Barger and Frederick Philip Coyne, who not only confirmed its structure but also accomplished its first chemical synthesis.[1][2]

Early Chemical Synthesis of DL-Methionine

The initial syntheses of DL-methionine were challenging, with low overall yields. The pioneering work of Barger and Coyne, followed by subsequent improvements, laid the foundation for future large-scale production.

Barger and Coyne's Synthesis (1928)

The first successful synthesis of DL-methionine was reported by Barger and Coyne in 1928, utilizing a modification of the Strecker amino acid synthesis. The overall yield of this multi-step process was modest.

Experimental Protocol:

The synthesis commenced with the preparation of β-methylthiolpropionaldehyde. This was achieved by reacting methyl mercaptan with acrolein. The resulting aldehyde was then subjected to the Strecker synthesis conditions.

-

Step 1: Formation of β-methylthiolpropionaldehyde. (Detailed reagent quantities and reaction conditions would be inserted here based on the original publication).

-

Step 2: Strecker Synthesis. The β-methylthiolpropionaldehyde was reacted with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.

-

Step 3: Hydrolysis. The α-aminonitrile was then hydrolyzed using a strong acid, such as hydrochloric acid, to yield DL-methionine.

The final product was isolated and purified through a series of precipitation and crystallization steps.

Subsequent Synthetic Improvements

Later work by Windus and Marvel, as well as others, aimed to improve the efficiency of DL-methionine synthesis. These efforts led to significantly better yields.

| Synthesis Method | Reported Yield | Reference |

| Strecker Synthesis (Early attempts) | Very low | [3] |

| Windus and Marvel Process | 13-19% | |

| Improved Method (Anonymous Submitters) | 54-60% |

Resolution of DL-Methionine

The chemical synthesis of methionine results in a racemic mixture of D- and L-enantiomers (DL-methionine). For many biological applications, the pure L-enantiomer is required. The separation of these enantiomers, known as resolution, was a significant challenge. A key breakthrough came in 1948 with the work of Dekker and Fruton, who developed an effective enzymatic resolution method.

Experimental Protocol: Enzymatic Resolution using Acylase

This method relies on the stereospecificity of the enzyme acylase, which selectively hydrolyzes the N-acetyl derivative of L-methionine, leaving the N-acetyl-D-methionine intact.

-

Step 1: Acetylation of DL-Methionine. The racemic mixture of DL-methionine is first acetylated, typically using acetic anhydride, to produce N-acetyl-DL-methionine.

-

Step 2: Enzymatic Hydrolysis. The N-acetyl-DL-methionine is then incubated with a preparation of acylase (often derived from hog kidney) under controlled pH and temperature. The enzyme catalyzes the hydrolysis of the acetyl group from only the L-enantiomer, yielding free L-methionine and unreacted N-acetyl-D-methionine.

-

Step 3: Separation. The resulting mixture is then separated. L-methionine, being less soluble in alcohol than N-acetyl-D-methionine, can be selectively precipitated.

-

Step 4: Hydrolysis of N-acetyl-D-methionine. The recovered N-acetyl-D-methionine can then be hydrolyzed using acid to obtain D-methionine.

Early Understanding of Methionine's Metabolic Significance

The 1930s marked a turning point in understanding the biological role of methionine. Through meticulous nutritional studies, William C. Rose and his colleagues established that methionine is an essential amino acid for mammals, meaning it cannot be synthesized by the body and must be obtained from the diet.

A further crucial concept that emerged during this period was that of transmethylation , largely credited to the work of Vincent du Vigneaud. His research demonstrated that the methyl group (-CH3) of methionine is "labile" and can be transferred to other molecules in the body, a fundamental process in numerous metabolic pathways. This discovery opened the door to understanding methionine's role beyond being a simple building block of proteins.

Visualizing Historical Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental processes from the era of DL-methionine's discovery and early synthesis.

Caption: Experimental Workflow for Amino Acid Isolation and Characterization in the Early 20th Century.

Caption: Logical Flow of the Barger and Coyne Synthesis of DL-Methionine (1928).

Caption: Workflow for the Enzymatic Resolution of DL-Methionine.

Caption: Early 20th Century Conceptual Understanding of Methionine's Metabolic Role.

References

physical and chemical properties of (+-)-methionine

An In-depth Technical Guide to the Physical and Chemical Properties of (+-)-Methionine

Introduction

Methionine is a sulfur-containing, essential α-amino acid crucial for protein synthesis and a wide array of metabolic processes. Its racemic form, this compound or DL-Methionine, is of significant interest in pharmaceutical and nutritional sciences.[1] As a precursor to vital molecules like S-adenosylmethionine (SAM), cysteine, and glutathione, methionine sits at the heart of cellular anabolism, signaling, and redox homeostasis.[2][3][4] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its metabolic significance for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and analysis.

Data Summary

The quantitative properties of racemic this compound are presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (RS)-2-Amino-4-(methylthio)butanoic acid | [5] |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | White crystalline powder or flakes | |

| Melting Point | ~281 °C (decomposes) | |

| Boiling Point | Decomposes below boiling point | |

| Density | 1.340 g/cm³ | |

| pKa₁ (α-carboxyl) | 2.28 | |

| pKa₂ (α-amino) | 9.21 | |

| Isoelectric Point (pI) | 5.74 | |

| Water Solubility | Sparingly soluble | |

| Solubility Profile | Soluble in dilute acids and alkalis; slightly soluble in ethanol; insoluble in ether. | |

| pH (1% aq. solution) | 5.6 - 6.1 | |

| LogP (Octanol/Water) | -1.87 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like methionine are provided below.

Melting Point Determination

The melting point is a crucial indicator of purity. For compounds like methionine that decompose at their melting point, specialized techniques may be required.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to compact the sample at the sealed end.

-

Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating run (10-20 °C/min) is performed to find an approximate melting range.

-

Accurate Determination: A new sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For methionine, the value will be a decomposition temperature, often characterized by discoloration.

Note: For compounds that decompose, Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition kinetics and obtain a more accurate thermodynamic melting point.

Solubility Determination

Solubility data is essential for formulation, dosage form design, and purification processes like anti-solvent crystallization.

Methodology: Isothermal Gravimetric Method

-

Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol/water mixtures) in a sealed vial.

-

Equilibration: The vials are agitated in a thermostated shaker bath at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Sample Collection: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Quantification: The mass of the collected aliquot is determined. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Calculation: The mass of the remaining solid methionine is measured. The solubility is then calculated and expressed in units such as g/100g of solvent or mol/L.

pKa Determination by Titration

The pKa values define the ionization state of the amino acid at different pH values, which influences its solubility, charge, and biological activity.

Methodology: Potentiometric Titration

-

Materials: A standardized solution of this compound (e.g., 0.1 M), standardized solutions of a strong acid (0.1 M HCl) and a strong base (0.1 M NaOH), a calibrated pH meter, a burette, and a magnetic stirrer are required.

-

Initial State: A known volume (e.g., 20 mL) of the methionine solution is placed in a beaker, and its initial pH is recorded.

-

Acidic Titration: The solution is titrated with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.3-0.5 mL). The pH is recorded after each addition until the pH drops to approximately 1.5. This protonates the carboxylate group.

-

Basic Titration: A fresh 20 mL sample of the methionine solution is titrated with 0.1 M NaOH in a similar incremental manner. The pH is recorded after each addition until it reaches approximately 12.5. This deprotonates the ammonium group.

-

Data Analysis: The pH values are plotted against the equivalents of acid and base added. The resulting titration curve will show two inflection points.

-

pKa Determination: The pKa values correspond to the pH at the midpoints of the two buffering regions (the flattest parts of the curve). pKa₁ is the midpoint of the titration from the zwitterionic form to the fully protonated form, and pKa₂ is the midpoint of the titration from the zwitterionic form to the fully deprotonated form.

Signaling and Metabolic Pathways

Methionine is not merely a building block for proteins; it is a central hub in cellular metabolism, directly influencing growth, redox status, and epigenetic regulation.

The core of its function lies in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine. Homocysteine can either be re-methylated to regenerate methionine or enter the Transsulfuration Pathway to be irreversibly converted into cysteine, a precursor for the critical antioxidant glutathione (GSH). The availability of methionine can act as a signal to activate anabolic programs, including the synthesis of other amino acids and nucleotides, and to regulate growth pathways like mTORC1.

Experimental Workflows

The quantification of methionine and related metabolites in biological matrices is a common requirement in clinical and research settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A typical workflow for the analysis of amino acids involves sample preparation to remove interfering substances, derivatization to make the non-chromophoric amino acids detectable, chromatographic separation, and finally, detection and quantification.

References

- 1. DL-Methionine | 59-51-8 [chemicalbook.com]

- 2. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 3. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 5. cdn.who.int [cdn.who.int]

Metabolic Pathways of Racemic Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense.[1] In many commercial applications, methionine is supplied as a racemic mixture of its D- and L-enantiomers. While L-methionine is the biologically active form directly utilized by the body, the metabolic fate of D-methionine is of significant interest, particularly in the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the metabolic pathways involved in the utilization of racemic methionine, with a focus on the enzymatic conversion of the D-isomer to its functional L-form and the subsequent metabolic routes.

Core Metabolic Pathways of Methionine

The metabolism of methionine is multifaceted, branching into several key pathways that are crucial for cellular homeostasis.

The Methionine Cycle (Transmethylation Pathway)

The primary fate of L-methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[2] This cycle is initiated by the enzyme methionine adenosyltransferase (MAT). Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, thus completing the cycle.

The Transsulfuration Pathway

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine. This pathway involves the sequential action of two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). Cysteine is a precursor for the synthesis of glutathione, a major intracellular antioxidant, as well as other important molecules like taurine and hydrogen sulfide.[3]

The Methionine Salvage Pathway

This pathway recycles the methylthio- group from S-adenosylmethionine (SAM) that is used in the synthesis of polyamines and ethylene. A key intermediate in this pathway is 5'-methylthioadenosine (MTA), which is ultimately converted back to methionine. This pathway is crucial for conserving methionine and maintaining cellular polyamine levels.

The Transamination Pathway

Methionine can also undergo transamination to form 2-keto-4-methylthiobutyric acid (KMTB). This reaction is catalyzed by various transaminases. KMTB can then be either oxidatively decarboxylated or reaminated to form methionine. This pathway plays a role in regulating methionine concentrations and can be a source of other metabolites.[4]

Metabolism of Racemic Methionine: The Role of D-Amino Acid Oxidase

The biological utilization of racemic methionine hinges on the conversion of the D-enantiomer to the L-enantiomer. This process is primarily initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[3]

DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB), with the concomitant production of ammonia and hydrogen peroxide. KMTB can then be transaminated by various aminotransferases to form L-methionine, which can subsequently enter the core metabolic pathways described above. The efficiency of this conversion can vary depending on the tissue and species. The liver and kidneys are the primary sites of D-methionine conversion due to their high DAAO activity.

Below is a diagram illustrating the central metabolic pathways of racemic methionine.

Quantitative Data

The efficiency and kinetics of the enzymes involved in racemic methionine metabolism are critical for understanding its overall biological effects.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) for D-Methionine

| Species/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| Pig Kidney | 1.8 | 15.4 | |

| Human (recombinant) | 1.3 | 5.2 | |

| Rhodotorula gracilis (yeast) | 1.0 | 81 | |

| Trigonopsis variabilis (yeast) | 7.0 | 46 |

Table 2: Metabolic Flux Rates in Methionine Metabolism

The following table presents data from a study on human fibrosarcoma cells to quantify various fluxes in methionine metabolism.

| Metabolic Flux | HT1080M+ (nmol/µL-cells/h) | HT1080M- (nmol/µL-cells/h) |

| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 |

| Transmethylation Flux | ~0.12 | ~0.12 |

| Propylamine Transfer Flux | ~0.12 | 0.11 ± 0.015 |

| Methionine Salvage Flux | Not specified | 0 |

| Methionine Synthase Flux | 0.03 ± 0.02 | 0.02 ± 0.01 |

| Homocysteine Secretion | ~0.1 | ~0.1 |

HT1080M+ cells are transfected with MTAP (methylthioadenosine phosphorylase), a key enzyme in the methionine salvage pathway, while HT1080M- cells lack this enzyme.

Experimental Protocols

Protocol for Metabolic Flux Analysis of Methionine using ¹³C-Methionine

This protocol is adapted from a method for quantifying methionine metabolic fluxes in cell culture.

a. Cell Culture and Labeling:

-

Culture cells in standard DMEM medium.

-

For labeling experiments, switch the medium to DMEM lacking methionine, supplemented with a known concentration of [U-¹³C]-methionine.

-

Conduct kinetic labeling experiments at 70-80% confluency.

b. Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Quench metabolism by adding an ice-cold 80:20 methanol/water solution.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use appropriate chromatographic conditions to separate methionine and its metabolites.

-

Quantify the isotopic enrichment of methionine and its downstream metabolites by monitoring the mass-to-charge ratios of the labeled and unlabeled species.

d. Flux Calculation:

-

Measure the isotope-labeling kinetics of both intracellular and extracellular methionine.

-

Use mathematical models and the measured labeling data to calculate the fluxes through the different methionine metabolic pathways.

Below is a workflow diagram for this experimental protocol.

Protocol for Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

This protocol is based on established methods for the sensitive and accurate quantification of SAM and SAH in biological samples.

a. Sample Preparation:

-

For plasma or serum samples, use a small volume (e.g., 20 µL).

-

For cell samples, lyse a known number of cells (e.g., 500,000).

-

Add an internal standard solution containing stable isotope-labeled SAM and SAH (e.g., d3-SAM).

-

Precipitate proteins using a suitable method, such as the addition of acetone, and centrifuge to pellet the precipitate.

-

Transfer the clear supernatant to an autosampler vial for analysis.

b. LC-MS/MS Conditions:

-

Use a C8 or similar reversed-phase column for chromatographic separation.

-

Employ an isocratic or gradient elution with a mobile phase containing an organic modifier (e.g., methanol) and an acidic additive (e.g., formic acid).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for SAM, SAH, and their internal standards.

-

SAM transition: m/z 399.0 → 250.1

-

SAH transition: m/z 385.1 → 136.2

-

c. Quantification:

-

Generate a calibration curve using known concentrations of SAM and SAH standards.

-

Calculate the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

Below is a workflow diagram for this experimental protocol.

References

- 1. Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-keto-4-methylthiobutyrate as an intermediate compound in methionine synthesis from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of D-Methionine: A Technical Guide to its Natural Occurrence, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the realm of "unnatural" amino acids, D-isomers are increasingly recognized for their diverse and significant roles in biological systems. Among these, D-methionine (D-Met) presents a compelling case for its involvement in a range of physiological and pathological processes. While L-methionine is a well-established essential amino acid vital for protein synthesis and as a precursor for numerous metabolites, the natural occurrence and functional significance of its D-enantiomer are less understood. This technical guide provides an in-depth exploration of the natural presence of D-methionine across different organisms, the metabolic pathways that govern its fate, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence of D-Methionine

D-methionine is found across all domains of life, from prokaryotes to eukaryotes, albeit at varying concentrations. Its presence can be attributed to both enzymatic production and non-enzymatic racemization.

Bacteria

Archaea

The occurrence of D-amino acids in archaea is less extensively studied than in bacteria. However, research has shown that some archaeal species, particularly hyperthermophiles, contain significant amounts of free D-amino acids[4][5]. While D-aspartate and D-alanine are often the most abundant, the presence of other D-amino acids, including D-methionine, has been reported in the soluble protein fractions of some archaea. The functional significance of D-methionine in archaea remains an active area of investigation.

Eukaryotes

In eukaryotes, the presence of D-amino acids is generally lower than in prokaryotes. However, specific D-amino acids, such as D-serine and D-aspartate, have well-defined roles as neurotransmitters and neuroregulators in the mammalian central nervous system. The natural occurrence of D-methionine in eukaryotes is also documented, although its endogenous concentrations are typically low.

Mammals: Free D-methionine has been detected in the physiological fluids of mammals, including plasma and urine. Studies in humans have shown that after oral administration of D-methionine, plasma levels of the D-isomer increase significantly, with a substantial portion being excreted in the urine, indicating less efficient utilization compared to L-methionine.

Plants: Plants have the capacity to synthesize methionine, and while the L-isomer is predominant, the presence of D-amino acids is also known. The overall content of methionine in many plant-based food sources is a critical factor for nutritional value.

Food Sources: Methionine, as a fundamental component of proteins, is present in various foods. The relative amounts of D-methionine in food sources are generally low but can be influenced by food processing and microbial activity.

Quantitative Data on D-Methionine Occurrence

A comprehensive, centralized database for the natural concentrations of D-methionine across all organisms is currently lacking in the scientific literature. The available data is often specific to the experimental context of a particular study. The following tables summarize the available quantitative data.

| Organism/Tissue/Fluid | Concentration/Level | Method of Analysis | Reference |

| Lactococcus lactis F44 (supplemented) | Enhanced nisin yield by 93.22% with D-Met addition | Not specified | |

| Human Plasma (baseline) | Not consistently detected at significant levels | HPLC | |

| Human Plasma (post D-Met load) | 49% of total plasma methionine as D-isomer | Not specified | |

| Human Urine (baseline) | Low levels | HPLC | |

| Human Urine (post D-Met load) | 64 +/- 23% of infused D-methionine excreted | Not specified | |

| Rat Plasma (post DL-Met infusion) | Increased plasma D-methionine levels | Not specified |

Note: The data presented here is not exhaustive and represents values reported in specific studies. Concentrations can vary significantly based on physiological state, diet, and analytical methodology.

Metabolism of D-Methionine

The metabolic fate of D-methionine is primarily governed by enzymes that can act on D-amino acids. The principal pathway for its utilization involves its conversion to its L-enantiomer, which can then enter the well-established L-methionine metabolic pathways.

Enzymatic Conversion to L-Methionine

The key enzyme responsible for the initial step in D-methionine metabolism in many organisms is D-amino acid oxidase (DAAO) .

-

D-Amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In the case of D-methionine, DAAO converts it to α-keto-γ-methylthiobutyrate. This intermediate can then be transaminated by an aminotransferase to form L-methionine. DAAO exhibits broad substrate specificity but generally does not act on acidic D-amino acids.

The overall conversion process can be depicted as a two-step enzymatic reaction:

-

Oxidative Deamination: D-Methionine + O₂ + H₂O --(DAAO)--> α-keto-γ-methylthiobutyrate + NH₃ + H₂O₂

-

Transamination: α-keto-γ-methylthiobutyrate + L-Amino Acid --(Aminotransferase)--> L-Methionine + α-Keto Acid

Methionine Metabolic Pathways

Once converted to L-methionine, the molecule enters the central methionine metabolic network, which includes:

-

The Methionine Cycle (or S-Adenosylmethionine Cycle): L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine.

-

The Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for glutathione and taurine. This pathway connects methionine metabolism to cellular redox homeostasis.

-

The Polyamine Synthesis Pathway (Salvage Pathway): SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Signaling Pathways Involving D-Amino Acids and Methionine Metabolism

While specific signaling pathways directly triggered by D-methionine are not yet fully elucidated, the broader context of D-amino acid and methionine metabolism provides insights into their potential signaling roles.

-

D-Amino Acids as Signaling Molecules: D-amino acids released by bacteria can act as intercellular signals, modulating processes like biofilm formation. In mammals, D-serine is a well-established co-agonist of the NMDA receptor, playing a critical role in synaptic plasticity and neurotransmission. It is plausible that D-methionine or its metabolites could also have signaling functions that are yet to be discovered. D-amino acids are proposed to function as universal signaling agents under stress conditions.

-

Methionine Metabolism and TORC1 Signaling: The methionine metabolic pathway, particularly the levels of SAM, has been shown to influence the Target of Rapamycin Complex 1 (TORC1) signaling pathway. TORC1 is a central regulator of cell growth, proliferation, and metabolism. Alterations in SAM levels can modulate TORC1 activity, thereby linking nutrient availability (methionine) to fundamental cellular decisions.

Experimental Protocols

Accurate detection and quantification of D-methionine are crucial for understanding its biological roles. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acid enantiomers.

Principle: Chiral separation is achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Detailed Protocol (Pre-column Derivatization with a Chiral Reagent):

-

Sample Preparation:

-

For biological fluids (plasma, urine), deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid) and centrifuging to remove the protein pellet.

-

For tissue samples, homogenize the tissue in a suitable buffer, followed by deproteinization.

-

The resulting supernatant containing the free amino acids is used for derivatization.

-

-

Derivatization:

-

A common chiral derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

-

Mix the sample with the OPA/chiral thiol reagent in a borate buffer (pH ~9.5).

-

Allow the reaction to proceed for a few minutes at room temperature in the dark. The reaction forms fluorescent diastereomeric isoindole derivatives.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detection is used, with excitation and emission wavelengths specific to the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

-

Quantification: The concentration of D- and L-methionine is determined by comparing the peak areas of the sample chromatogram to those of a standard curve prepared with known concentrations of D- and L-methionine.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of amino acid enantiomers, offering high sensitivity and specificity.

Principle: Amino acids are volatile and require derivatization to be analyzed by GC. Chiral separation can be achieved using a chiral capillary column.

Detailed Protocol:

-

Sample Preparation: Similar to HPLC, samples are deproteinized and the supernatant is collected. The sample is then thoroughly dried under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization: A two-step derivatization is common:

-

Esterification: The carboxyl group is esterified by reacting the dried sample with an acidic alcohol (e.g., 3N HCl in isopropanol) at elevated temperature.

-

Acylation: The amino group is then acylated using an acylating agent (e.g., trifluoroacetic anhydride or pentafluoropropionic anhydride).

-

-

GC-MS Analysis:

-

Column: A chiral capillary column (e.g., Chirasil-Val) is used for the enantiomeric separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized amino acids.

-

Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.

-

Quantification: Stable isotope-labeled internal standards (e.g., D₃-L-methionine and D₃-D-methionine) are often used for accurate quantification.

-

D-Amino Acid Oxidase (DAAO) Enzymatic Assay

Enzymatic assays offer a specific and sensitive method for the detection of D-amino acids.

Principle: DAAO specifically oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the initial amount of the D-amino acid and can be quantified using a colorimetric or fluorometric probe in a coupled reaction with horseradish peroxidase (HRP).

Detailed Protocol (Fluorometric Assay):

-

Reagents:

-

DAAO enzyme

-

Horseradish peroxidase (HRP)

-

A fluorogenic peroxidase substrate (e.g., Amplex Red or similar)

-

Reaction buffer (e.g., phosphate or Tris buffer, pH ~7.5-8.5)

-

D-methionine standards

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorogenic substrate.

-

Add the sample or D-methionine standards to the wells of a microplate.

-

Initiate the reaction by adding the DAAO enzyme to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Quantification: The concentration of D-methionine in the sample is determined by comparing its fluorescence signal to the standard curve generated from the D-methionine standards.

-